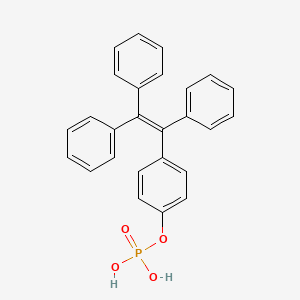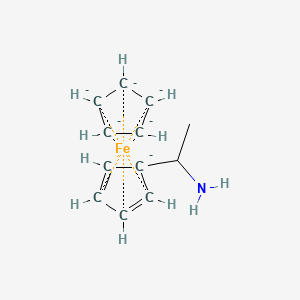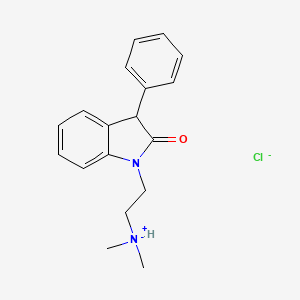
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and dimethylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while substitution reactions can yield halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
| 42773-86-4 | |
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
dimethyl-[2-(2-oxo-3-phenyl-3H-indol-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H20N2O.ClH/c1-19(2)12-13-20-16-11-7-6-10-15(16)17(18(20)21)14-8-4-3-5-9-14;/h3-11,17H,12-13H2,1-2H3;1H |
InChI-Schlüssel |
COBPEAVAGDROIP-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


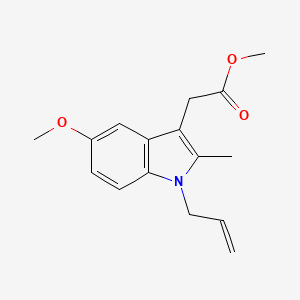
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/no-structure.png)
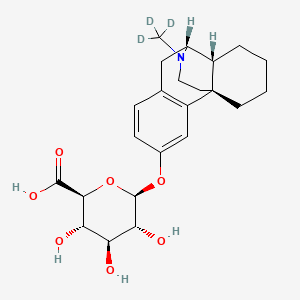
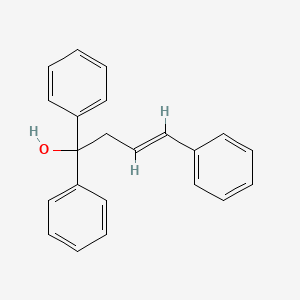
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
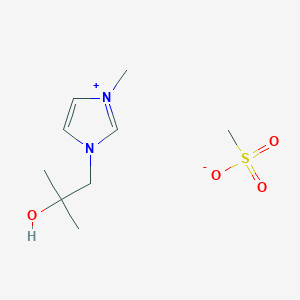

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
